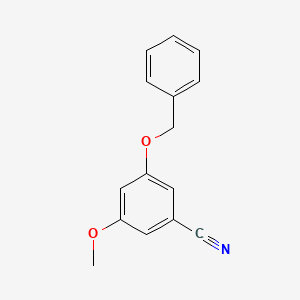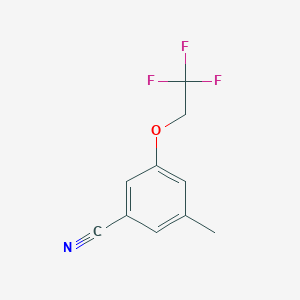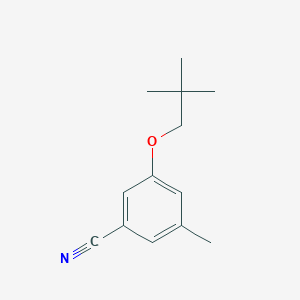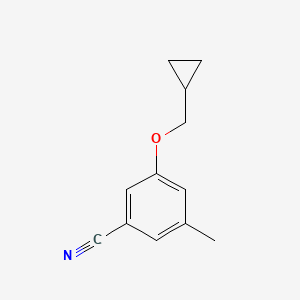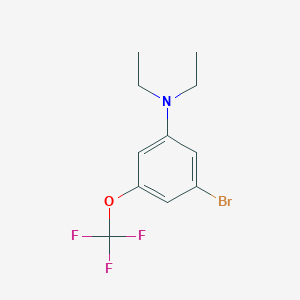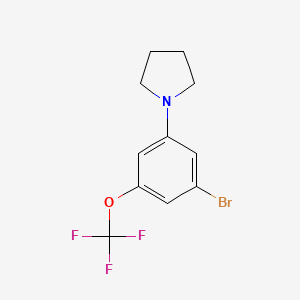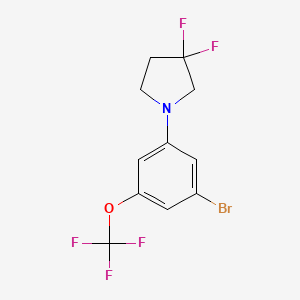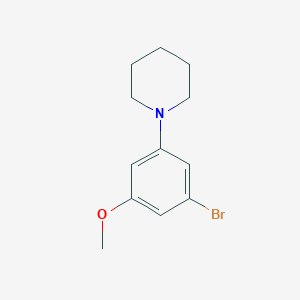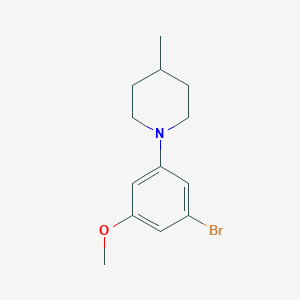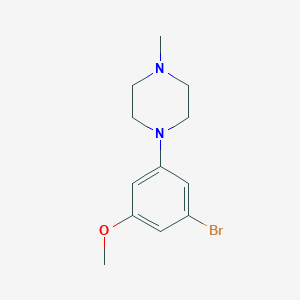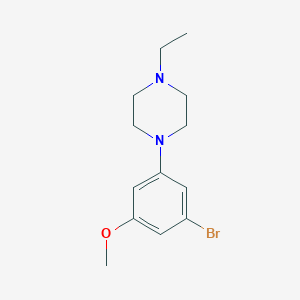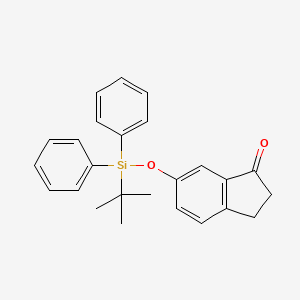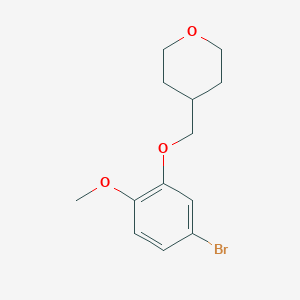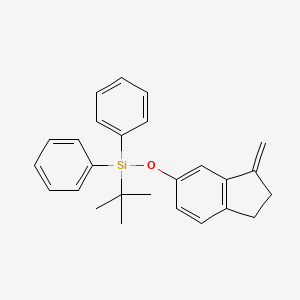
tert-Butyl(3-methylene-2,3-dihydro-1H-inden-5-yloxy)diphenylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl(3-methylene-2,3-dihydro-1H-inden-5-yloxy)diphenylsilane is a complex organic compound that features a tert-butyl group, a methylene group, and a diphenylsilane moiety
準備方法
The synthesis of tert-Butyl(3-methylene-2,3-dihydro-1H-inden-5-yloxy)diphenylsilane typically involves multiple steps. The synthetic route often begins with the preparation of the indene derivative, followed by the introduction of the tert-butyl group and the diphenylsilane moiety. Reaction conditions may include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions for large-scale synthesis.
化学反応の分析
tert-Butyl(3-methylene-2,3-dihydro-1H-inden-5-yloxy)diphenylsilane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Addition: The methylene group can undergo addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
科学的研究の応用
tert-Butyl(3-methylene-2,3-dihydro-1H-inden-5-yloxy)diphenylsilane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of biological processes and interactions due to its unique structural features.
Medicine: Research into potential pharmaceutical applications may involve this compound as a precursor or intermediate in drug synthesis.
Industry: It may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
作用機序
The mechanism of action of tert-Butyl(3-methylene-2,3-dihydro-1H-inden-5-yloxy)diphenylsilane involves its interaction with molecular targets through various pathways. The compound’s effects are mediated by its ability to form stable complexes with other molecules, facilitating or inhibiting specific chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other compounds.
類似化合物との比較
tert-Butyl(3-methylene-2,3-dihydro-1H-inden-5-yloxy)diphenylsilane can be compared with other similar compounds, such as:
tert-Butyl(3-methylene-2,3-dihydro-1H-inden-5-yloxy)trimethylsilane: This compound has a trimethylsilane group instead of a diphenylsilane group, leading to different reactivity and applications.
tert-Butyl(3-methylene-2,3-dihydro-1H-inden-5-yloxy)dimethylsilane: The dimethylsilane group in this compound results in distinct chemical properties compared to the diphenylsilane derivative.
tert-Butyl(3-methylene-2,3-dihydro-1H-inden-5-yloxy)triethylsilane: The triethylsilane group provides unique steric and electronic effects, differentiating it from the diphenylsilane compound.
特性
IUPAC Name |
tert-butyl-[(3-methylidene-1,2-dihydroinden-5-yl)oxy]-diphenylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28OSi/c1-20-15-16-21-17-18-22(19-25(20)21)27-28(26(2,3)4,23-11-7-5-8-12-23)24-13-9-6-10-14-24/h5-14,17-19H,1,15-16H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFDTHHLYXCFHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC4=C(CCC4=C)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
